molecular formula C5H10N4S B1301576 1-tert-butyl-1H-tetrazole-5-thiol CAS No. 7624-35-3

1-tert-butyl-1H-tetrazole-5-thiol

Cat. No.: B1301576
CAS No.: 7624-35-3
M. Wt: 158.23 g/mol
InChI Key: TYVQFMFAGGWJLV-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-tetrazole-5-thiol is a heterocyclic compound containing a tetrazole ring substituted with a tert-butyl group and a thiol group.

Scientific Research Applications

1-tert-butyl-1H-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

Target of Action

Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry analogue syntheses . This suggests that “1-tert-butyl-1H-tetrazole-5-thiol” may interact with targets that typically bind to carboxylic acids.

Mode of Action

Tetrazoles are known to mimic the carboxylic acid functional group . This means that “this compound” could potentially interact with its targets in a similar manner to carboxylic acids, forming hydrogen bonds and exhibiting similar electrostatic interactions.

Biochemical Pathways

Given that tetrazoles are often used as carboxylic acid isosteres, it is plausible that “this compound” could affect pathways where carboxylic acids play a crucial role .

Pharmacokinetics

Tetrazoles are known to be resistant to biological degradation , which could potentially enhance the bioavailability of “this compound”.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-tert-butyl-1H-tetrazole-5-thiol is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other tetrazole derivatives and suitable for specific applications where steric effects are crucial .

Properties

IUPAC Name

1-tert-butyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-5(2,3)9-4(10)6-7-8-9/h1-3H3,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQFMFAGGWJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369603
Record name 1-tert-Butyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7624-35-3
Record name 1-tert-Butyl-1,2-dihydro-5H-tetrazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-2,5-dihydro-1H-1,2,3,4-tetrazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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